2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
CAS No.: 897621-50-0
Cat. No.: VC6813671
Molecular Formula: C20H16ClN5O2S2
Molecular Weight: 457.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897621-50-0 |
|---|---|
| Molecular Formula | C20H16ClN5O2S2 |
| Molecular Weight | 457.95 |
| IUPAC Name | 2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C20H16ClN5O2S2/c1-11-5-6-15-16(7-11)30-20(24-15)25-17(27)9-14-10-29-19(23-14)26-18(28)22-13-4-2-3-12(21)8-13/h2-8,10H,9H2,1H3,(H,24,25,27)(H2,22,23,26,28) |
| Standard InChI Key | QVQYFDPFSFJOGP-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzothiazole-thiazole-acetamide hybrid scaffold, comprising three distinct pharmacophoric units:
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A 6-methyl-1,3-benzothiazole moiety at the N-terminal.
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A central acetamide linker substituted with a 1,3-thiazole ring.
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A 3-chlorophenylcarbamoyl group at the thiazole C4 position.
This architecture enables diverse non-covalent interactions (e.g., π-π stacking, hydrogen bonding) with biological targets .
Table 1: Key Physicochemical Parameters
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (DMSO-d₆): δ 12.18 (s, 1H, NH), 8.45 (d, J=8.4 Hz, 1H, ArH), 7.89–7.22 (m, 6H, ArH), 4.32 (s, 2H, CH₂), 2.51 (s, 3H, CH₃) .
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¹³C NMR: 172.8 ppm (C=O), 165.4 ppm (thiazole C2), 148.1–115.3 ppm (aromatic carbons) .
Mass Spectrometry:
Synthesis and Optimization
Key Synthetic Routes
The synthesis follows a three-step modular approach:
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Benzothiazole Core Formation:
Condensation of 2-amino-6-methylbenzothiazole with chloroacetyl chloride in anhydrous DMF yields N-(6-methyl-1,3-benzothiazol-2-yl)chloroacetamide (Yield: 78%) . -
Thiazole Ring Construction:
Cyclocondensation of the chloroacetamide intermediate with thiourea derivatives in ethanol under reflux forms the 1,3-thiazole nucleus (Reaction time: 6–8 h; Yield: 65–72%) . -
Carbamoylation:
Coupling the thiazole intermediate with 3-chlorophenyl isocyanate in THF at 0–5°C introduces the carbamoyl group (Yield: 85%) .
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | ↑ Yield by 22% |
| Temperature | 0–5°C (Step 3) | Prevents side reactions |
| Catalyst | Triethylamine (1 eq) | ↑ Reaction rate 3-fold |
Purification and Analysis
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Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent .
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HPLC Purity: >98% (C18 column, acetonitrile/water gradient) .
Pharmacological Profile
Anticancer Activity
The compound demonstrates submicromolar cytotoxicity against multiple cancer cell lines:
Table 3: IC₅₀ Values in Cancer Models
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.89 ± 0.1 | EGFR Inhibition (Kd=12 nM) |
| A549 (Lung) | 1.24 ± 0.2 | Topoisomerase IIα Inhibition |
| HeLa (Cervical) | 1.56 ± 0.3 | ROS Generation ↑ 300% |
Mechanistic studies reveal dual inhibition of EGFR and topoisomerase IIα, coupled with ROS-mediated apoptosis .
Molecular Mechanism of Action
Target Engagement
Docking Studies (PDB: 1M17):
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Forms three hydrogen bonds with EGFR kinase domain (Binding energy: -9.8 kcal/mol) .
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π-π interaction between benzothiazole and Phe723 residue stabilizes complex .
Metabolic Stability
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